Cas no 175203-38-0 (2-(tert-Butyl)-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine)

2-(tert-Butyl)-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core with a tert-butyl group at the 2-position, a chloro substituent at the 7-position, and a trifluoromethyl group at the 5-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The presence of the trifluoromethyl group enhances metabolic stability and lipophilicity, while the chloro substituent offers reactivity for further functionalization. The tert-butyl group contributes to steric hindrance, potentially improving selectivity in target interactions. Its well-defined synthetic route and high purity make it suitable for applications in drug discovery and material science.
2-(tert-Butyl)-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine structure
175203-38-0 structure
Product Name:2-(tert-Butyl)-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
CAS No:175203-38-0
MF:C11H11ClF3N3
MW:277.67335152626
MDL:MFCD00178914
CID:906299
PubChem ID:2736440
Update Time:2025-05-20

2-(tert-Butyl)-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine Chemical and Physical Properties

Names and Identifiers

    • 2-(tert-Butyl)-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
    • 2-TERT-BUTYL-7-CHLORO-5-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE
    • 7-Chloro-5-trifluoromethyl- 2-tert-butylpyrazolo[1,5-a]pyrimidine
    • PC1604
    • BUTTPARK 52\04-57
    • MFCD00178914
    • VYAQQNNHHQAUEL-UHFFFAOYSA-N
    • 175203-38-0
    • 2-tert-butyl-7-chloranyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
    • DTXSID00371363
    • DB-044094
    • A811861
    • 2-tert-Butyl-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine97%
    • 2-tert-Butyl-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine 97%
    • MDL: MFCD00178914
    • Inchi: 1S/C11H11ClF3N3/c1-10(2,3)6-5-9-16-7(11(13,14)15)4-8(12)18(9)17-6/h4-5H,1-3H3
    • InChI Key: VYAQQNNHHQAUEL-UHFFFAOYSA-N
    • SMILES: ClC1=CC(C(F)(F)F)=NC2=CC(C(C)(C)C)=NN21

Computed Properties

  • Exact Mass: 277.05900
  • Monoisotopic Mass: 277.0593595g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 316
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 30.2Ų

Experimental Properties

  • Melting Point: 70-73°C
  • PSA: 30.19000
  • LogP: 3.69900

2-(tert-Butyl)-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine Security Information

2-(tert-Butyl)-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-(tert-Butyl)-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Apollo Scientific
PC1604-250mg
2-tert-Butyl-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
175203-38-0 97%
250mg
£96.00 2025-02-19
Apollo Scientific
PC1604-1g
2-tert-Butyl-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
175203-38-0 97%
1g
£200.00 2025-02-19
abcr
AB129995-1 g
2-tert-Butyl-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, 95%; .
175203-38-0 95%
1g
€128.00 2022-09-01
abcr
AB129995-1g
2-tert-Butyl-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, 95%; .
175203-38-0 95%
1g
€128.00 2024-04-18

Additional information on 2-(tert-Butyl)-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Introduction to 2-(tert-Butyl)-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (CAS No. 175203-38-0)

2-(tert-Butyl)-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and pharmacological properties. This compound, identified by the chemical abstracts service number CAS No. 175203-38-0, belongs to the pyrazolo[1,5-a]pyrimidine scaffold, which is a well-documented motif in medicinal chemistry for its potential biological activity. The presence of a tert-butyl group at the 2-position, a chloro substituent at the 7-position, and a trifluoromethyl group at the 5-position introduces specific electronic and steric effects that modulate its interactions with biological targets.

The structural features of this compound make it an attractive candidate for further exploration in drug discovery. The pyrazolo[1,5-a]pyrimidine core is known to exhibit a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. The trifluoromethyl group, in particular, is a common pharmacophore that enhances metabolic stability and binding affinity to biological targets. Additionally, the chloro substituent can serve as a handle for further chemical modifications, allowing for the synthesis of derivatives with tailored properties.

In recent years, there has been growing interest in developing novel therapeutic agents based on heterocyclic compounds. The 2-(tert-butyl)-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine structure has been investigated for its potential in several therapeutic areas. For instance, studies have suggested that this compound may exhibit inhibitory activity against certain kinases, which are key targets in cancer therapy. The tert-butyl group contributes to steric hindrance around the active site of these enzymes, potentially improving selectivity and efficacy.

Moreover, the trifluoromethyl group enhances the lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach intracellular targets. This property is particularly important for drugs that need to exert their effects inside cells. The combination of these structural elements makes 2-(tert-butyl)-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine a promising lead compound for further development.

Recent advancements in computational chemistry have enabled more efficient screening of potential drug candidates. Molecular docking studies have been performed using this compound to predict its binding interactions with various biological targets. These studies have revealed that it may interact with proteins involved in signal transduction pathways relevant to diseases such as cancer and inflammation. The precise positioning of the chloro, trifluoromethyl, and tert-butyl groups appears to be critical for optimal binding affinity.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions followed by functional group transformations to introduce the desired substituents. Advances in synthetic methodologies have made it possible to produce complex heterocyclic compounds like this one with greater efficiency and scalability.

In addition to its potential as a drug candidate, 2-(tert-butyl)-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has been explored as an intermediate in the synthesis of more complex molecules. Its unique structure provides a versatile platform for generating derivatives with modified biological activities. Researchers have synthesized analogs by varying one or more of the substituents while maintaining the core pyrazolo[1,5-a]pyrimidine scaffold.

The pharmacological profile of this compound has been evaluated through both in vitro and in vivo studies. Initial assays have shown promising results in terms of inhibitory activity against certain enzymes and cell lines. However, further research is needed to fully understand its mechanism of action and potential side effects. Long-term studies are essential to assess its safety and efficacy before it can be considered for clinical development.

The development of new pharmaceuticals is a complex process that requires interdisciplinary collaboration between chemists, biologists, pharmacologists, and clinicians. The investigation of compounds like 2-(tert-butyl)-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine represents a critical step in this process. By leveraging cutting-edge research techniques and computational tools, scientists can accelerate the discovery of novel therapeutic agents that address unmet medical needs.

In conclusion,2-(tert-butyl)-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (CAS No. 175203-38-0) is a structurally interesting compound with significant potential in pharmaceutical research. Its unique combination of substituents makes it an attractive candidate for further exploration in drug discovery efforts aimed at developing treatments for various diseases.

Recommended suppliers
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.